molecular formula C17H15NO3 B11046582 4,5-Dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile

4,5-Dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile

Cat. No.: B11046582
M. Wt: 281.30 g/mol
InChI Key: CFHGTDZKSGIWJR-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile is an organic compound with a complex structure, featuring both methoxy and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reaction of 4,5-dimethoxybenzonitrile with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4,5-Dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-[(4-chlorophenyl)carbonyl]benzonitrile
  • 4,5-Dimethoxy-2-[(4-fluorophenyl)carbonyl]benzonitrile
  • 4,5-Dimethoxy-2-[(4-bromophenyl)carbonyl]benzonitrile

Uniqueness

4,5-Dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in biological activity and chemical behavior, making it a compound of particular interest in research and industrial applications.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

4,5-dimethoxy-2-(4-methylbenzoyl)benzonitrile

InChI

InChI=1S/C17H15NO3/c1-11-4-6-12(7-5-11)17(19)14-9-16(21-3)15(20-2)8-13(14)10-18/h4-9H,1-3H3

InChI Key

CFHGTDZKSGIWJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C#N)OC)OC

Origin of Product

United States

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